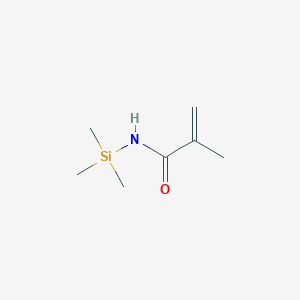

Methacrylamidotrimethylsilane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-N-trimethylsilylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-6(2)7(9)8-10(3,4)5/h1H2,2-5H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMULOJQEPDBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621537 | |

| Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18295-89-1 | |

| Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methacrylamidotrimethylsilane

Established Synthetic Pathways for Organosilicon Acrylamides

The traditional synthesis of organosilicon acrylamides, including Methacrylamidotrimethylsilane, primarily relies on the formation of a silicon-nitrogen (Si-N) bond and an amide bond. The most common and established pathway is the acylation of an aminosilane (B1250345) with an acyl chloride.

A prevalent method involves the reaction of an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), with an acryloyl or methacryloyl chloride. tubitak.gov.trresearchgate.net This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at low temperatures (e.g., in an ice bath) to control the exothermic nature of the reaction. researchgate.net A hindered amine, such as diisopropylethylamine (DIPEA) or pyridine, is often added to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the acylation, driving the reaction to completion. researchgate.net

Another established approach is the dehydrocoupling of amines and silanes, which forms the Si-N bond with the release of hydrogen gas. rsc.orgrsc.org This method is considered more atom-efficient and sustainable compared to pathways that use chlorosilanes, as it avoids the generation of ammonium (B1175870) salt waste. rsc.orgrsc.org For instance, the reaction between a primary or secondary amine and a silicon hydride can be catalyzed to produce the corresponding aminosilane. rsc.org

A variation of the acylation method involves the pre-silylation of the amine. For example, 3-aminopropyltriethoxysilane can be modified by reacting it with hexamethyldisilazane. The resulting N-silylated product reacts smoothly and quantitatively with acyl chlorides, producing a volatile byproduct (trimethylsilyl chloride) that is easily removed. researchgate.net This two-step process can lead to higher purity products.

The general reaction scheme for the acylation of an aminosilane can be summarized as follows:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Byproduct |

| Aminosilane | Methacryloyl Chloride | Anhydrous Dichloromethane | Low Temperature (-20°C to 0°C) | HCl (scavenged by base) |

| N-silylated Amine | Methacryloyl Chloride | N/A | Room or Elevated Temperature | Trimethylsilyl (B98337) chloride |

Novel Synthetic Approaches and Catalyst Systems

Research into the synthesis of organosilicon compounds is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. These novel approaches often center on the development of advanced catalyst systems.

Catalytic Dehydrocoupling: While dehydrocoupling is an established pathway, recent advancements have focused on the catalyst systems. Early work showed that alkali metals like lithium could catalyze the dehydrogenative coupling of amines with silicon hydrides. rsc.org More recently, frustrated Lewis pairs, such as B(C₆F₅)₃, have been shown to be effective catalysts for the silylation of amines, including aromatic amines, with hydrosilanes under mild conditions. rsc.org Research also explores a wide range of other metal-based catalysts spanning the periodic table to improve efficiency and selectivity. rsc.org

Electrosynthesis: Electrochemical methods represent a modern and sustainable frontier for synthesizing organosilicon compounds. rsc.org Electrosynthesis can drive reactions like the disilylation of alkenes or the 1,2-silylfunctionalization of alkenes under controlled conditions. rsc.org These techniques can offer alternatives to traditional stoichiometric or catalytic methods, sometimes reducing the need for harsh reagents. rsc.org

Advanced Catalysts: The broader field of chemical synthesis provides insights into potential catalysts for preparing this compound and its precursors.

Rhodium(III)-catalyzed reactions: For acrylamide (B121943) derivatives, Rh(III) catalysis has been used for C-H alkynylation, demonstrating the potential of advanced transition metal catalysis in functionalizing these molecules. acs.org

Sustainable Metal-Based Catalysts: There is a growing interest in using abundant and non-toxic metals like sodium, potassium, aluminum, calcium, titanium, and iron as catalysts in various organic transformations, including those relevant to monomer synthesis. rsc.org

Heterogeneous Catalysts: Materials like metal oxides and granular activated carbon are being developed as robust and recyclable catalyst supports for processes like hydrogenation, which could be adapted for the synthesis of precursors. appliedcatalysts.commdpi.com

A summary of novel approaches and the catalysts involved:

| Synthetic Approach | Catalyst System | Key Advantages |

|---|---|---|

| Catalytic Dehydrocoupling | Frustrated Lewis Pairs (e.g., B(C₆F₅)₃), various metal complexes | High atom economy, mild reaction conditions, sustainable. rsc.orgrsc.org |

| Electrosynthesis | Electrochemical cell with specific electrodes (e.g., RVC, Nickel) | Avoids stoichiometric reagents, potential for high selectivity. rsc.org |

| Advanced Transition Metal Catalysis | Rhodium(III) complexes | Enables novel functionalization of acrylamide backbones. acs.org |

Purification and Characterization Techniques in Synthesis Research

Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity, purity, and structure.

Purification Techniques: The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Distillation: For liquid products like this compound, vacuum distillation is a common method for separation from less volatile impurities or solid byproducts. researchgate.net It is also effective for removing volatile byproducts from certain synthetic routes. researchgate.net

Chromatography: Column chromatography is a versatile technique for purification. For organosilicon compounds, silica (B1680970) gel or specialized media like Sephadex can be employed. etsu.edu High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, can achieve very high purity. etsu.edu

Crystallization: If the product is a solid or can be derivatized into a crystalline solid, low-temperature crystallization from a suitable solvent is an effective purification method. researchgate.net

Characterization Techniques: A combination of spectroscopic techniques is used to elucidate and confirm the molecular structure of the synthesized compound. orgchemboulder.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination. rssl.comlibretexts.org For this compound, ¹H NMR would show characteristic signals for the vinyl protons, the methyl group on the acrylamide moiety, and the three equivalent methyl groups on the trimethylsilyl moiety. tubitak.gov.tr ¹³C NMR would similarly show distinct peaks for each unique carbon atom, including the carbonyl carbon. tubitak.gov.trtandfonline.com Advanced 2D NMR techniques (like COSY, HMQC, HMBC) can be used for unambiguous assignment of all signals. uci.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups within the molecule. rssl.com The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch, the C=O (amide I) stretch, the C=C stretch of the vinyl group, and bands associated with the Si-C and Si-CH₃ vibrations. tubitak.gov.trresearchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can help confirm the structure. tandfonline.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, O, Si) in the compound, which can be compared against the calculated theoretical values to verify the empirical formula. tandfonline.com

Typical spectroscopic data used for characterization:

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for vinyl protons, methacryl-CH₃, N-H proton, and trimethylsilyl-CH₃ protons. tubitak.gov.tr |

| ¹³C NMR | Resonances for carbonyl carbon, vinyl carbons, methacryl-CH₃, and trimethylsilyl-CH₃ carbons. tubitak.gov.tr |

| FTIR | Stretching vibrations for N-H, C=O (amide), C=C, and Si-C bonds. tubitak.gov.trresearchgate.net |

| Mass Spec | Molecular ion peak corresponding to the molecular weight (157.28 g/mol). americanchemicalsuppliers.com |

Homopolymerization of Methacrylamidotrimethylsilane

Mechanistic Studies of Radical Homopolymerization

Conventional free-radical polymerization provides a fundamental route to producing poly(methacrylamidotrimethylsilane). The mechanism follows the classic steps of initiation, propagation, and termination, with the kinetics and ultimate polymer characteristics being highly dependent on the chosen initiation system and reaction conditions.

The initiation of radical polymerization for silylated methacrylamides typically employs thermally decomposable azo-initiators. A prime example is the use of 2,2'-Azoisobutyronitrile (AIBN) for the polymerization of N-trimethylsilyl methacrylamide (B166291) (TMS-MAm), a structural isomer of the titular compound. d-nb.info AIBN is a common choice for radical polymerization due to its predictable first-order decomposition kinetics, which is largely unaffected by the solvent polarity. researchgate.netkpi.ua The polymerization is often conducted in organic solvents like N,N-dimethylformamide (DMF) or toluene (B28343), as the silylated monomer and the resulting polymer are highly soluble in these media, in contrast to the water-soluble, non-silylated parent monomer. d-nb.info

Table 1: Typical Conventional Radical Polymerization System for a Silylated Methacrylamide

| Component | Role | Example Substance | Solvent(s) |

|---|---|---|---|

| Monomer | Polymerizable Unit | N-trimethylsilyl methacrylamide (TMS-MAm) | Toluene, DMF |

| Initiator | Radical Source | 2,2'-Azoisobutyronitrile (AIBN) | N/A |

Data sourced from a study on N-trimethylsilyl methacrylamide, a close analog of this compound. d-nb.info

The propagation step involves the sequential addition of monomer units to the growing macroradical. The termination step concludes the chain growth, typically through combination or disproportionation of two macroradicals. uc.edu Specific kinetic parameters, such as the rate coefficients for propagation (k_p) and termination (k_t), for this compound are not extensively documented. However, detailed studies on analogous silyl-containing methacrylates provide valuable insight.

For example, the free-radical polymerization of tert-butyldimethylsilyl methacrylate (B99206) (TBDMSMA) has been studied to determine its kinetic parameters. nih.gov The propagation and termination rate coefficients were determined over a range of temperatures, yielding Arrhenius parameters that describe their temperature dependence. Silylation of the monomer is noted to alter its polarity, which in turn affects the stability of the propagating macroradical and the dormant species it forms in controlled polymerization systems. d-nb.info

Table 2: Arrhenius Parameters for Propagation (k_p) and Termination (k_t) for tert-Butyldimethylsilyl Methacrylate (TBDMSMA) Polymerization

| Parameter | Activation Energy (E_a) (kJ·mol⁻¹) | Pre-exponential Factor (A) (L·mol⁻¹·s⁻¹) |

|---|---|---|

| k_p | 23.9 ± 0.6 | (1.1 ± 0.2) x 10⁶ |

| k_t | 21.0 ± 4.0 | (1.9 ± 0.2) x 10⁹ |

This data is for the related monomer TBDMSMA and serves as an illustrative example of kinetic parameters for a silyl-containing methacrylate. nih.gov

Controlled Radical Polymerization (CRP) Strategies

To synthesize polymers with well-defined architectures, controlled molecular weights, and low polydispersity, controlled radical polymerization (CRP) techniques are employed. These methods introduce a dynamic equilibrium between active, propagating radicals and dormant species, allowing for more uniform chain growth compared to conventional free-radical methods.

RAFT polymerization is a highly versatile CRP technique applicable to a wide range of monomers, including acrylamides and methacrylates. nih.govnih.gov The control is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.com

While specific studies on the RAFT polymerization of this compound are not widely reported, the RAFT polymerization of the related monomer tert-butyldimethylsilyl methacrylate (TBDMSMA) has been investigated in detail. nih.gov Using cyanoisopropyl dithiobenzoate (CPDB) as the CTA, the polymerization of TBDMSMA showed a linear evolution of molecular weight with monomer conversion and produced polymers with narrow molecular weight distributions. Kinetic modeling of this system allowed for the estimation of rate coefficients for the key RAFT equilibria. nih.gov The successful RAFT polymerization of methacrylamide itself has also been demonstrated in aqueous media, indicating the compatibility of the amide functionality with this technique. researchgate.net Trithiocarbonates are another class of CTAs often used for controlling the polymerization of methacrylates. nih.gov

Table 3: Kinetic Parameters for CPDB-Mediated RAFT Polymerization of tert-Butyldimethylsilyl Methacrylate (TBDMSMA) at 70°C

| Parameter | Description | Estimated Value |

|---|---|---|

| k_tr | Transfer rate coefficient to CTA | ~9.0 x 10³ L·mol⁻¹·s⁻¹ |

| C_tr | Chain-transfer constant (k_tr / k_p) | ~9.3 |

| k_β | Addition rate coefficient to polymeric RAFT agent | ~1.8 x 10⁴ L·mol⁻¹·s⁻¹ |

| k_-β | Fragmentation rate coefficient of intermediate radical | ~2.0 x 10⁻² s⁻¹ |

This data is for the related monomer TBDMSMA and serves as an illustrative example of kinetic parameters for RAFT polymerization of a silyl-containing methacrylate. nih.gov

ATRP is another powerful CRP method that uses a transition metal complex (e.g., copper) to reversibly activate and deactivate the propagating polymer chains. researchgate.net However, the ATRP of (meth)acrylamide monomers can be challenging. The amide group can complex with the copper catalyst, leading to the inactivation of the catalytic system and limiting monomer conversion. researchgate.net

Despite these challenges, controlled polymerization of some acrylamides has been achieved. For N,N-dimethylacrylamide, a successful ATRP system involved using methyl 2-chloropropionate as the initiator with a CuCl/tris(2-dimethylaminoethyl)amine catalyst system in toluene at room temperature. researchgate.net This resulted in a linear increase of molecular weight with conversion and low polydispersity (M_w/M_n < 1.2). The limited conversion could be improved by increasing the catalyst-to-initiator ratio. researchgate.net Newer ATRP techniques, such as Activators Regenerated by Electron Transfer (ARGET) ATRP, which can be run with ppm levels of catalyst, have also been developed and applied to graft polymers from silicon surfaces. mdpi.com

NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, establishing a controlled equilibrium. While traditional nitroxides like TEMPO are generally ineffective for controlling methacrylate polymerization, a successful controlled polymerization of N-trimethylsilyl methacrylamide (TMS-MAm) has been achieved using a triazolinyl stable free radical (SFR) additive, which functions via a similar reversible capping mechanism. d-nb.info

This approach, conducted with AIBN as the initiator in toluene or DMF, yielded polymers with molecular weight distributions below or close to the theoretical limit of 1.5 and a high degree of chain end functionalization, demonstrating good control over the polymerization. d-nb.info The study highlights that silylating the monomer was crucial, as it not only improved solubility but also altered the electronic properties and stability of the propagating radical, making it amenable to this type of controlled process. d-nb.info In contrast, NMP of other acrylamide (B121943) monomers at the high temperatures often required can be complicated by side reactions like chain transfer to the solvent. core.ac.uk

Table 4: Controlled Polymerization of N-trimethylsilyl methacrylamide (TMS-MAm) via Triazolinyl SFR Method

| Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n (GPC) | M_w/M_n |

|---|---|---|---|---|---|

| Toluene | 80 | 24 | 79 | 10,800 | 1.48 |

| DMF | 80 | 24 | 69 | 10,100 | 1.45 |

Data represents a controlled radical polymerization of N-trimethylsilyl methacrylamide, a close analog of this compound, using a stable free radical (SFR) method mechanistically related to NMP. d-nb.info

Copolymerization of Methacrylamidotrimethylsilane

Copolymerization with Vinyl Monomers

The incorporation of methacrylamidotrimethylsilane into copolymers with conventional vinyl monomers can impart unique properties, such as hydrophobicity, thermal stability, and adhesive characteristics, attributable to the organosilicon moiety. The specific nature of the resulting copolymer is highly dependent on the relative reactivities of the comonomers and the polymerization method employed.

The composition and sequence distribution of monomer units in a copolymer are determined by the monomer reactivity ratios, denoted as r₁ and r₂. These ratios are the rate constant for a propagating chain ending in one monomer adding to the same monomer, divided by the rate constant for it adding to the other monomer. The values of r₁ and r₂ dictate the type of copolymer formed. 182.160.97

If r₁ and r₂ are both close to 1, a statistical or random copolymer is formed, where the monomer units are arranged randomly along the polymer chain.

If r₁ and r₂ are both close to 0, an alternating copolymer is formed.

If r₁ > 1 and r₂ < 1 (or vice versa), one monomer is more reactive than the other, leading to a copolymer that is richer in the more reactive monomer, often resulting in a gradient or block-like structure. 182.160.97

The Alfrey-Price Q-e scheme is another method used to predict monomer reactivity. beilstein-journals.orgrsc.org The 'Q' value represents the resonance stabilization of the monomer and its radical, while the 'e' value reflects the polarity of the double bond. beilstein-journals.org For instance, methylenelactide (MLA) has been determined to have Q = 0.79 and e = 0.015. beilstein-journals.org By determining the Q-e values for this compound, its copolymerization behavior with various vinyl monomers could be predicted.

Table 1: Exemplary Reactivity Ratios for Various Vinyl Monomer Pairs

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type Tendency | Reference |

|---|---|---|---|---|---|

| N,N'-dimethylacrylamide (DMAm) | N-vinyl-2-pyrrolidone (NVP) | 2.232 | 0.186 | Gradient/Blocky | nih.gov |

| Methyl methacrylate (B99206) (MMA) | Vinyl chloride | 10 | 0.1 | Gradient/Blocky | 182.160.97 |

| Methylenelactide (MLA) | Styrene (B11656) | 0.8 | 0.7 | Partially Alternating/Random | beilstein-journals.org |

| Methylenelactide (MLA) | Methyl methacrylate (MMA) | 1.1 | 1.2 | Statistical/Random | beilstein-journals.org |

The architecture of a copolymer—whether it is random, block, or graft—has a profound impact on its properties. wikipedia.org Modern controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the synthesis of complex polymer architectures.

Random Copolymers: These are typically synthesized via conventional free-radical polymerization where the monomer units are incorporated into the chain in a statistical manner. A series of random copolymers of 4-vinylphenol (B1222589) and n-alkyl methacrylates were synthesized by free-radical polymerization using AIBN as an initiator. kpi.ua A similar approach could be used for the copolymerization of this compound with a chosen vinyl monomer.

Block Copolymers: These consist of long sequences (blocks) of one monomer followed by a block of another. wikipedia.org They can be synthesized by sequential monomer addition using living polymerization techniques. For example, amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) and n-alkyl methacrylates have been prepared via RAFT polymerization. mdpi.com A similar strategy could be employed to create a block copolymer where one block is poly(this compound). Block copolymers often undergo microphase separation, forming ordered nanostructures like spheres, cylinders, or lamellae. wikipedia.orgresearchgate.net

Graft Copolymers: These have a main polymer backbone with side chains of a different polymer grafted onto it. wikipedia.orgfrontiersin.org There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through." frontiersin.orgrsc.org In the "grafting-from" approach, polymerization of a second monomer is initiated from sites along the backbone of the first polymer. rsc.org The "grafting-to" method involves attaching pre-synthesized polymer chains to a polymer backbone. frontiersin.org For example, graft copolymers of poly(propylacrylic acid) have been synthesized by coupling a PAA chain to a poly(azidopropyl methacrylate) backbone using click chemistry. nih.gov this compound could potentially be incorporated into either the backbone or the grafted side chains.

Copolymerization with Other Organosilicon Monomers

The copolymerization of this compound with other organosilicon monomers, such as vinyltrimethylsilane (B1294299) or other silane-containing acrylates and methacrylates, can lead to polymers with a high silicon content and enhanced organosilicon-related properties. Information on the specific copolymerization of this compound with other organosilicon monomers is limited. However, the principles of copolymerization still apply. The relative reactivities, governed by their respective reactivity ratios, would determine the final polymer structure. The reactivity of organotin-containing monomers like di(tri-n-butyltin) itaconate has been studied, showing a tendency to form copolymers where the organometallic monomer alternates with a more active comonomer like styrene or MMA. nih.gov A similar behavior might be expected in certain all-organosilicon copolymerization systems.

Advanced Copolymer Architectures and their Formation Mechanisms

Beyond linear random, block, and graft structures, more complex and advanced copolymer architectures can be synthesized. These include star copolymers, bottlebrush (or comb) copolymers, and hyperbranched or dendritic structures. These architectures can lead to unique material properties.

Star Copolymers: These consist of several linear polymer chains linked to a central core.

Bottlebrush Copolymers: These are a type of graft copolymer with a high density of polymeric side chains, creating a cylindrical brush-like structure. Their synthesis often involves the "grafting-through" method, where a macromonomer is polymerized. rsc.org

Complex Network Structures: Block copolymers can self-assemble into intricate three-dimensional network phases like the gyroid structure. researchgate.netaps.org The formation of these phases is governed by the balance of interfacial tension and the stretching energy of the polymer blocks. aps.org

Alternating Copolymers: In some cases, topochemical polymerization, a solvent-free reaction in a crystal lattice, can be used to create highly ordered alternating copolymers. nih.gov

The development of novel polymerization techniques, such as transfer-dominated branching radical telomerisation (TBRT), provides accessible routes to new branched copolymer structures with step-growth-like backbones under facile free-radical conditions. rsc.org The incorporation of a functional monomer like this compound into these advanced architectures could open pathways to new materials with precisely controlled nanostructures and properties.

Polymer Structures and Morphologies Derived from Methacrylamidotrimethylsilane

Linear and Branched Polymer Architectures

The fundamental polymer structure derived from MAS is a linear chain, which can be modified to create more complex branched architectures. csbsju.edu The specific architecture is largely dictated by the chosen polymerization method and reaction conditions. csbsju.eduresearchgate.net

Linear Polymers: Linear poly(methacrylamidotrimethylsilane) (PMAS) is typically synthesized through conventional free-radical polymerization. This method involves the initiation of polymerization of the MAS monomer, leading to the formation of long, unbranched polymer chains with pendant trimethylsilyl (B98337) groups. The synthesis of linear polymers with controlled molecular weights and narrow polydispersity can be achieved using controlled radical polymerization techniques. researchgate.netmdpi.comrsc.org

Branched Polymers: Branched polymers feature side chains connected to the main polymer backbone, leading to distinct physical and chemical properties compared to their linear counterparts. csbsju.edunumberanalytics.com These architectures can range from randomly branched structures to more defined comb, star, and hyperbranched or dendrimer-like polymers. researchgate.netnumberanalytics.comfiveable.me The synthesis of branched PMAS can be achieved through several methods, including the use of multifunctional initiators or chain transfer agents that promote the formation of branches during polymerization. nii.ac.jp Controlled polymerization techniques offer precise control over the branched architecture. researchgate.net

Table 1: Comparison of Linear and Branched Polymer Architectures from this compound

| Feature | Linear Poly(this compound) | Branched Poly(this compound) |

|---|---|---|

| Structure | Long, unbranched chains. csbsju.edu | Main chain with attached side chains (combs, stars, etc.). csbsju.edunumberanalytics.com |

| Synthesis | Conventional free-radical polymerization, controlled radical polymerization. researchgate.net | Use of branching agents, multifunctional initiators, controlled polymerization. nii.ac.jp |

| Properties | Generally higher viscosity in solution compared to branched polymers of similar molecular weight. | Lower solution viscosity, altered mechanical properties. fiveable.me |

| Control | Molecular weight and polydispersity can be controlled. researchgate.net | Degree of branching, branch length, and overall architecture can be tailored. researchgate.netfiveable.me |

Crosslinked Networks and Hydrogel Systems

Crosslinked networks are formed when polymer chains are linked together, creating a three-dimensional structure. csbsju.edu When these networks are composed of hydrophilic polymers and are capable of absorbing large amounts of water, they are known as hydrogels. mdpi.comresearchgate.netnih.gov

Synthesis of Crosslinked Networks: Crosslinked PMAS networks can be prepared by copolymerizing MAS with a crosslinking agent, a monomer with two or more polymerizable groups. This results in a network where the PMAS chains are covalently bonded. Another strategy involves the post-polymerization crosslinking of linear or branched PMAS. The trimethylsilyl groups can be hydrolyzed to silanol (B1196071) (Si-OH) groups, which can then undergo condensation reactions to form stable siloxane (Si-O-Si) crosslinks.

Hydrogel Systems: PMAS-based hydrogels are typically synthesized from hydrophilic polymers and can absorb significant amounts of water. mdpi.comresearchgate.netnih.gov The incorporation of MAS into a hydrogel network can impart unique properties. The trimethylsilyl groups can be used to control the hydrophilicity of the hydrogel; upon hydrolysis to silanol groups, the hydrogel becomes more hydrophilic. These hydrogels can exhibit stimuli-responsive behavior, for instance, swelling or shrinking in response to changes in pH or temperature. The mechanical properties and swelling behavior of these hydrogels can be precisely controlled by adjusting the crosslinking density. nih.govresearchgate.net

Table 2: Research Findings on this compound-Based Hydrogels

| Research Focus | Key Findings |

|---|---|

| Stimuli-Responsiveness | Hydrogels containing MAS derivatives can exhibit pH and temperature sensitivity due to the presence of ionizable and thermosensitive groups. |

| Mechanical Properties | The degree of crosslinking directly influences the mechanical strength and elasticity of the hydrogels. nih.gov |

| Controlled Release | The porous structure and stimuli-responsive nature of these hydrogels make them suitable for the controlled release of encapsulated molecules. nih.gov |

Nanostructured Polymeric Materials

Nanostructured polymeric materials derived from MAS exhibit unique properties due to their organization on the nanometer scale. nih.govazonano.com These materials can be fabricated through methods like the self-assembly of block copolymers or by using nanotemplates. nih.gov

Nanocomposites: PMAS can also be used to create nanocomposite materials where nanoparticles are dispersed within a polymer matrix. frontiersin.org The trimethylsilyl groups can be modified to interact with the surface of nanoparticles, improving their dispersion and leading to enhanced material properties. nih.gov For instance, incorporating silica (B1680970) nanoparticles into a PMAS matrix can improve the mechanical strength and thermal stability of the resulting nanocomposite. mdpi.com

Table 3: Examples of Nanostructured Materials from Methacrylamidotrimrimethylsilane

| Nanostructure Type | Description | Potential Application Areas |

|---|---|---|

| Micelles | Spherical aggregates with a PMAS core and a soluble corona. core.ac.uk | Drug delivery, nano-reactors. |

| Vesicles (Polymersomes) | Hollow spheres with a PMAS-containing membrane. rsc.orgcore.ac.uk | Encapsulation, artificial cells. |

| Nanocomposites | PMAS matrix reinforced with nanoparticles. frontiersin.orgnih.gov | High-strength materials, coatings. frontiersin.org |

Post-Polymerization Modification and Functionalization

A significant advantage of polymers derived from MAS is the ability to perform chemical modifications after the initial polymerization. cmu.eduresearchgate.netsemanticscholar.org This allows for the introduction of a wide array of functional groups, tailoring the polymer's properties for specific applications. google.commdpi.com

The key to this versatility lies in the reactivity of the pendant trimethylsilyl group. A common and important reaction is the hydrolysis of the trimethylsilyl group to a silanol group (Si-OH). This transformation can be achieved under acidic or basic conditions and converts the relatively hydrophobic PMAS into a more hydrophilic polymer containing reactive hydroxyl groups.

These newly formed silanol groups serve as versatile handles for further functionalization. They can undergo a variety of reactions, including:

Esterification: Reaction with carboxylic acids or acyl chlorides to attach various organic moieties. cmu.edu

Grafting: Reaction with other polymers or molecules to create graft copolymers. google.com

Surface Modification: Immobilization of the polymer onto surfaces containing complementary reactive groups. researchgate.net

This ability to modify the polymer after its formation opens up a vast chemical space for creating functional materials from a single parent polymer. cmu.edusemanticscholar.org

Applications of Methacrylamidotrimethylsilane Based Polymers in Advanced Materials Science

Photoresist and Lithographic Materials Research

In the fabrication of microelectronics, photoresists are critical materials used to transfer circuit patterns onto semiconductor wafers. The relentless drive towards smaller feature sizes necessitates the development of advanced photoresist materials with high resolution, sensitivity, and process stability. Polymers based on Methacrylamidotrimethylsilane are being explored in this field, particularly in the context of chemically amplified resists and patternable dielectrics.

Chemically amplified resists (CARs) are the cornerstone of modern high-resolution lithography, enabling the patterning of features at the nanometer scale. The fundamental design principle of a CAR involves a polymer resin, a photoacid generator (PAG), and a dissolution inhibitor or a crosslinking agent. The process relies on a catalytic reaction initiated by photogenerated acid.

The key steps in the function of a positive-tone CAR are:

Exposure: Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, the PAG decomposes and generates a small amount of a strong acid.

Post-Exposure Bake (PEB): During a subsequent heating step, the photogenerated acid acts as a catalyst, cleaving acid-labile protecting groups on the polymer resin. This deprotection reaction is catalytic, meaning a single acid molecule can induce numerous deprotection events, thereby "amplifying" the initial photochemical event. researchgate.netyoutube.com

Development: The cleavage of the protecting groups transforms the polymer from being insoluble in an aqueous base developer to being soluble. This solubility switch allows for the selective removal of the exposed regions of the resist, creating the desired pattern. youtube.com

Polymers incorporating this compound can be integrated into CAR formulations. The trimethylsilyl (B98337) group, while not as common as t-BOC or acetal (B89532) protecting groups, can be designed to be acid-labile under specific conditions, participating directly in the chemical amplification mechanism. youtube.com More commonly, the high silicon content of these polymers is exploited to impart high resistance to oxygen reactive ion etching (O₂ RIE). researchgate.net This property is particularly valuable in bilayer or multilayer resist schemes, where the thin top-layer resist containing the silicon polymer acts as an imaging layer and a durable mask for transferring the pattern to a thicker underlying organic layer. researchgate.netresearchgate.net

Table 1: Components of a Typical Chemically Amplified Resist (CAR)

| Component | Function | Example Materials |

| Polymer Resin | Forms the film and provides structural integrity and etch resistance. Contains acid-labile groups. | Poly(hydroxystyrene) partially protected with t-BOC, Acrylate-based copolymers. |

| Photoacid Generator (PAG) | Generates a strong acid upon exposure to radiation (e.g., DUV, EUV). | Triphenylsulfonium triflate, Di(tert-butylphenyl)iodonium triflate. |

| Dissolution Modifier | Changes the solubility of the resin in the developer after reacting with the acid. | Acid-labile protecting groups (e.g., t-BOC, adamantyl) on the polymer backbone. |

| Solvent | Dissolves all components to allow for spin-coating onto the wafer. | Propylene glycol monomethyl ether acetate (B1210297) (PGMEA), Ethyl lactate. |

| Base Quencher (Optional) | Neutralizes stray acid to control diffusion and improve resolution. | Amines, Amides. |

Patternable dielectric materials are substances that function as both an insulator and a photoresist, simplifying fabrication processes by eliminating the need for separate patterning steps. These materials are directly patterned using lithographic techniques and then cured to achieve their final dielectric properties. Polymers containing this compound are candidates for such applications, especially for low-k dielectrics. By copolymerizing this compound with monomers containing photosensitive or crosslinking functionalities, a polymer can be created that is both patternable and possesses a low dielectric constant after curing. The silicon content contributes to the material's thermal stability and mechanical properties required for on-chip insulators.

Low-k Dielectric Materials for Microelectronics

As transistor dimensions shrink, the delay in signal propagation through the metal interconnects (RC delay) becomes a major bottleneck in chip performance. This delay is proportional to the resistance (R) of the metal lines and the capacitance (C) of the insulating material between them. To reduce this delay, manufacturers have transitioned from aluminum to lower-resistance copper and are continually seeking new interlevel dielectric (ILD) materials with a lower dielectric constant (k).

The dielectric constant of a material is related to its ability to be polarized by an electric field. In polymers, two primary strategies are employed to lower the k-value:

Reducing Molar Polarizability: This involves incorporating less polarizable chemical bonds and functional groups into the polymer structure. Bonds like C-F and Si-O are often used, but the introduction of fluorine can sometimes compromise adhesion and process integration.

Polymers based on this compound are effective in lowering the dielectric constant primarily through the second strategy. The bulky trimethylsilyl (-Si(CH₃)₃) group attached to the polymer backbone prevents efficient chain packing, thereby creating significant free volume. This increase in intermolecular space reduces the material's density and, consequently, its dielectric constant.

The dual damascene process is the standard method for fabricating copper interconnects in modern integrated circuits. dtic.mil Unlike the previous method of etching metal, this process involves etching patterns into the dielectric material first, and then filling these patterns with metal. rsc.org

The key steps of a via-first dual damascene process are:

Deposition of the low-k interlevel dielectric (ILD) material onto the wafer.

Lithography and etching are used to define the via patterns in the ILD.

A second lithography and etch step creates the larger trench patterns for the metal lines, which sit atop the vias.

A barrier layer (e.g., Tantalum Nitride/Tantalum) is deposited to prevent copper from diffusing into the dielectric.

A thin copper seed layer is deposited, followed by the electroplating of copper to fill both the vias and trenches simultaneously. mdpi.com

Chemical Mechanical Planarization (CMP) is used to remove the excess copper from the wafer surface, leaving the inlaid copper interconnects within the dielectric. nih.gov

Low-k polymers derived from this compound can serve as the ILD material in this process. Their low dielectric constant reduces capacitance, while their inherent thermal stability allows them to withstand the high temperatures of subsequent processing steps. Their mechanical properties are also crucial for surviving the stresses of the CMP process.

Table 2: Comparison of Dielectric Constants for Various Materials

| Material | Dielectric Constant (k) | Application Notes |

| Air | ~1.0 | Ideal insulator, used in porous materials. |

| Porous Organosilicate Glass (OSG) | 2.0 - 2.7 | Commonly used low-k material, but can be mechanically weak. |

| Fluorinated Amorphous Carbon (a-C:F) | 2.3 - 2.8 | Low k-value but can have poor thermal stability and adhesion. |

| Silicon Dioxide (SiO₂) | ~4.0 | Traditional dielectric, replaced in advanced nodes due to high k-value. |

| Polymers with Bulky Groups (e.g., from this compound) | 2.5 - 3.5 | Tunable properties, good processability. The bulky silyl (B83357) group increases free volume to lower the k-value. |

Advanced Coating Formulations

The unique chemical structure of this compound makes its polymers highly suitable for advanced coating applications. The incorporation of organosilicon moieties into an acrylate (B77674) or acrylamide (B121943) polymer backbone can significantly enhance the performance of the resulting coating. researchgate.netscientific.net

Research has shown that modifying acrylate resins with organosilicon compounds leads to improved properties such as resistance to water, acids, and alkalis. researchgate.net The presence of Si-O and Si-C bonds in the polymer matrix enhances the coating's durability and aging resistance. scientific.net The trimethylsilyl groups, being nonpolar and bulky, tend to migrate to the coating-air interface, creating a surface with low surface energy. This results in hydrophobic or even superhydrophobic properties, leading to excellent water repellency and self-cleaning characteristics.

Furthermore, these polymers can be applied using techniques like plasma polymerization. youtube.com In this process, the monomer is introduced into a plasma chamber where it is fragmented and polymerized, depositing a highly cross-linked, uniform, and pinhole-free coating on a substrate. youtube.com Such plasma-polymerized coatings are often used to create hydrophobic, protective, or biocompatible surfaces. youtube.com The properties of coatings derived from this compound, such as improved thermal stability and hydrophobicity, make them suitable for protecting sensitive electronics, creating anti-fouling surfaces for marine applications, or developing biocompatible coatings for medical devices. nih.govtopwinsilicone.com

Anti-Adhesive Coatings and Surface Performance

While direct studies on the anti-adhesive properties of coatings based solely on poly(this compound) are not extensively documented, the characteristics of its hydrolysis product, polymethacrylamide, offer insights into its potential surface performance. The conversion of poly(TMS-MAm) to polymethacrylamide introduces hydrophilic amide functionalities to the polymer backbone. d-nb.info This hydrophilicity can influence the interaction of the coated surface with its environment.

The silylated monomer and its corresponding polymer exhibit solubility in organic solvents like N,N-dimethylformamide (DMF) and toluene (B28343), which is advantageous for coating applications on various substrates. d-nb.info Following the coating process, a hydrolysis step can be employed to expose the amide groups, thereby modifying the surface energy and polarity. This transformation is crucial for applications where controlled surface wettability is desired.

Table 1: Research Findings on the Polymerization and Hydrolysis of this compound (TMS-MAm)

| Parameter | Observation | Significance in Coating Applications |

| Monomer Solubility | Soluble in organic solvents such as DMF and toluene. d-nb.info | Facilitates homogeneous coating formulation and application on diverse substrates. |

| Polymerization Control | Controlled radical polymerization yields polymers with narrow molecular weight distributions. d-nb.info | Enables precise control over the final properties of the coating, such as thickness and uniformity. |

| Hydrolysis of Polymer | The trimethylsilyl group can be readily hydrolyzed under mild acidic conditions to yield polymethacrylamide. d-nb.info | Allows for post-application modification of the coating's surface chemistry, transitioning from a more hydrophobic to a hydrophilic character. |

| Resulting Functionality | The hydrolysis product is polymethacrylamide, a hydrophilic polymer. | The hydrophilic surface may exhibit anti-adhesive properties in specific environments, such as preventing biofouling. |

The resulting polymethacrylamide surface, due to its hydrophilic nature, could potentially reduce the adhesion of certain substances, particularly in aqueous environments. This is a common strategy to prevent bio-adhesion on surfaces. However, the effectiveness as a general-purpose anti-adhesive coating would be highly dependent on the specific foulant and the surrounding medium.

Polymerizable Coating Compositions

This compound serves as a valuable component in polymerizable coating compositions primarily due to its role as a protected monomer. The presence of the trimethylsilyl group allows for controlled polymerization techniques that are often incompatible with unprotected amide functionalities. d-nb.info This enables the synthesis of well-defined polymers and copolymers with precise architectures, which is a key requirement for high-performance coatings.

The use of TMS-MAm in polymerizable compositions offers the following advantages:

Controlled Polymer Architecture: Techniques such as controlled radical polymerization can be employed to synthesize polymers with specific molecular weights and low polydispersity. d-nb.info This level of control is essential for achieving reproducible coating properties.

Copolymerization: TMS-MAm can be copolymerized with other monomers to create coatings with a range of properties. The silylated monomer's solubility in organic solvents makes it compatible with a variety of comonomers.

Post-Polymerization Modification: The key feature of TMS-MAm is the ability to deprotect the silyl group after polymerization to reveal the primary amide group. This chemical transformation can be performed on the coated surface to alter its properties in-situ. For instance, a coating could be applied in a non-polar solvent and then treated to become water-wettable.

Table 2: Components in a Hypothetical Polymerizable Coating Composition

| Component | Function | Example |

| Functional Monomer | Provides the core polymer backbone and desired functionality after deprotection. | This compound (TMS-MAm) |

| Comonomer(s) | To tailor mechanical, thermal, or adhesive properties of the coating. | Styrene (B11656), Methyl Methacrylate (B99206) |

| Initiator | To start the polymerization process. | 2,2'-Azoisobutyronitrile (AIBN) d-nb.info |

| Solvent | To dissolve the monomers and facilitate the coating application. | Toluene, N,N-dimethylformamide (DMF) d-nb.info |

| Cross-linker (optional) | To create a network structure for improved durability and chemical resistance. | N,N'-Methylenebisacrylamide |

Surface and Interfacial Engineering with Methacrylamidotrimethylsilane Derived Materials

Surface Modification Strategies via Polymer Grafting

Polymer grafting is a powerful technique for altering the surface properties of a material by covalently attaching polymer chains to its surface. This method is widely employed to introduce new functionalities, such as hydrophilicity, biocompatibility, or specific reactivity, without changing the bulk properties of the underlying substrate. For materials derived from Methacrylamidotrimethylsilane, the silane (B1218182) group provides a robust anchor to various inorganic surfaces like silica (B1680970), glass, and metal oxides, while the methacrylamide (B166291) group serves as a point for polymerization.

Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, are a common outcome of these strategies. cmu.edu When the grafting density is high enough, the chains are forced to stretch away from the surface to avoid overlapping, creating a layer that can dramatically influence the surface's interaction with its environment. cmu.edu

Grafting-From and Grafting-To Approaches

There are two primary methodologies for grafting polymers onto a surface: the "grafting-to" and "grafting-from" approaches. nih.govnih.gov

Grafting-To : This method involves the attachment of pre-synthesized polymer chains with reactive terminal groups onto a substrate. nih.gov The primary advantage is that the polymer can be fully characterized before grafting. However, as the surface becomes covered with polymer chains, steric hindrance increasingly impedes the attachment of additional chains, typically resulting in a lower grafting density. mdpi.com

Grafting-From : Also known as surface-initiated polymerization (SIP), this approach involves immobilizing an initiator molecule on the substrate surface and then growing the polymer chains directly from these surface-anchored sites. nih.govmdpi.com Because only small monomer molecules need to diffuse to the active chain ends on the surface, the steric hindrance issue of the "grafting-to" method is largely overcome. mdpi.com This allows for the formation of much denser and thicker polymer brushes. nih.govmdpi.com

The choice between these methods depends on the desired surface architecture and application. The "grafting-from" approach is generally preferred for creating high-density polymer brushes designed for applications requiring robust and durable surface modifications. mdpi.com

Controlled Surface Initiated Polymerization

To achieve precise control over the grafted polymer's architecture—including its length, composition, and density—controlled or living radical polymerization (LRP) techniques are employed in a surface-initiated context. mdpi.com These methods, often referred to as surface-initiated living radical polymerization (SI-LRP) or controlled radical polymerization (CRP), allow for the synthesis of well-defined polymer brushes. nih.govmdpi.com

Prominent examples of SI-LRP techniques include:

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) : This is one of the most widely used methods for creating polymer brushes. nih.govnih.gov It involves attaching an ATRP initiator, such as a compound containing a 2-bromoisobutyryl group, to the surface. nih.gov The polymerization is then catalyzed by a transition metal complex, typically copper-based, which allows for controlled chain growth. unipd.it

Surface-Initiated Photoinduced ATRP (SI-photoATRP) : This variant uses light to trigger and control the polymerization process. unipd.it It offers several advantages, including the ability to conduct the reaction under ambient conditions, often with tolerance to oxygen, and provides temporal control over the polymerization simply by turning the light source on and off. unipd.it

Surface-Initiated Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain-Transfer (SI-PET-RAFT) Polymerization : This technique uses a photocatalyst, such as eosin (B541160) Y, and operates under aqueous conditions without the need for degassing or heavy metal catalysts, making it a versatile and environmentally friendly option. nih.gov

These controlled polymerization methods enable the creation of tailored surfaces with predictable properties. For instance, the thickness of the polymer layer can be precisely controlled by adjusting the polymerization time. rsc.org

| Technique | Key Features | Common Monomers | Reference |

| SI-ATRP | Well-established; good control over polymer length and density. | Methacrylates, Acrylamides | nih.govnih.gov |

| SI-photoATRP | Light-mediated control; oxygen tolerance; energy efficient. | Oligo(ethylene glycol) methacrylate (B99206) (OEGMA) | unipd.it |

| SI-PET-RAFT | Metal-free; aqueous conditions; oxygen tolerant. | OEGMA, N-(2-hydroxypropyl)methacrylamide (HPMA), Carboxybetaine methacrylamide (CBMA) | nih.gov |

Interfacial Adhesion Enhancement in Composites

The performance of fiber-reinforced polymer composites is critically dependent on the adhesion at the fiber-matrix interface. researchgate.netntu.edu.sg Poor adhesion can lead to delamination and a significant reduction in the mechanical properties of the composite. ntu.edu.sg this compound and similar silane coupling agents play a crucial role in enhancing this interfacial adhesion.

The silane molecule functions by forming a durable chemical bridge between the inorganic reinforcement (like glass or carbon fibers) and the polymer matrix. The trimethylsilane (B1584522) end of the molecule can hydrolyze to form silanol (B1196071) groups, which then condense with hydroxyl groups on the fiber surface, forming strong covalent oxane bonds (Si-O-Fiber). The methacrylamide group at the other end is available to co-polymerize with the resin monomers of the polymer matrix during the curing process.

This dual reactivity leads to several benefits:

Improved Wettability : The organophilic nature of the silane's organic chain improves the wetting of the fibers by the liquid polymer resin.

Chemical Bonding : The formation of covalent bonds across the interface provides a much stronger linkage than would be possible with weaker van der Waals forces alone. researchgate.netmdpi.com

Enhanced Mechanical Properties : A strong interface ensures efficient stress transfer from the matrix to the stronger reinforcement fibers, maximizing the composite's strength and toughness. ntu.edu.sg

| Composite System | Interfacial Modification Strategy | Observed Improvement | Reference |

| Carbon-Fiber-Reinforced Vitrimers (CFRVs) | Diol-functionalization of carbon fibers to bond with boronic ester-modified matrix. | 43% higher interfacial adhesion; 49% higher tensile strength than epoxy CFRPs. | ornl.gov |

| Magnetoelectric Laminate Composites | Optimization of epoxy adhesion layer's Young's modulus and thickness. | Generation of a high conversion coefficient of 328.8 V/(cm Oe). | nih.gov |

| Plant-Fiber-Reinforced Polymer Composites | Alkaline treatment and use of coupling agents. | Enhanced interfacial bonding by creating a rougher surface and introducing functional groups. | researchgate.net |

Development of Functional Surfaces

The ability to graft specific polymers onto surfaces using this compound as a linking agent allows for the development of a wide range of functional surfaces with tailored properties.

Anti-Adhesion and Antifouling Surfaces : Polymer brushes, particularly those made from hydrophilic polymers like poly(oligo(ethylene glycol) methacrylate) (POEGMA) or zwitterionic polymers, can create surfaces that resist the non-specific adsorption of proteins, cells, and microorganisms. nih.gov This is critical for biomedical devices, marine coatings, and heat exchangers. google.com For instance, surfaces modified via SI-PET-RAFT with polymers like carboxybetaine methacrylamide have shown remarkable resistance to cell adhesion from complex biological fluids. nih.gov A patent describes using silane-containing copolymers to create coatings on metal surfaces, such as those in air conditioning systems, that hinder the adhesion and colonization of microorganisms, thereby preventing odor and potential infection. google.com

Surfaces with Controlled Wettability : Surface energy and wettability can be precisely controlled by grafting polymers with different hydrophobic or hydrophilic characteristics. For example, surfaces can be treated with 3-aminopropyltriethoxysilane (B1664141) (APTES) and subsequently reacted with perfluorinated compounds to create highly hydrophobic surfaces with water contact angles exceeding 120°. researchgate.net This control is essential for applications in microfluidics, self-cleaning surfaces, and water-repellent coatings.

Reactive Surfaces for Further Functionalization : Creating a surface rich in specific chemical groups (e.g., amines, epoxides, or hydroxyls) provides a platform for the subsequent immobilization of other molecules, such as enzymes, antibodies, or DNA. nih.govnih.gov For example, poly(methyl methacrylate) surfaces have been modified to introduce amine groups, which were then used to immobilize enzymes for digesting DNA in a microanalytical device. nih.gov This approach is fundamental to the fabrication of biosensors, microarrays, and catalytic surfaces.

The versatility of this compound and related compounds in surface grafting and interfacial engineering continues to drive innovation in advanced materials, from high-performance composites to sophisticated biomedical devices.

Theoretical and Computational Investigations of Methacrylamidotrimethylsilane Polymers

Quantum Chemical Studies on Monomer Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a monomer and predicting its behavior in polymerization. For Methacrylamidotrimethylsilane, these studies would involve using methods like Density Functional Theory (DFT) to elucidate its electronic structure and reactivity.

Key parameters that would be calculated include:

Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides insight into the monomer's kinetic stability and susceptibility to radical attack.

Reactivity Descriptors: Conceptual DFT provides a suite of descriptors such as electronegativity, chemical hardness, softness, and the Fukui function. These indices would help in identifying the most reactive sites on the monomer, particularly the vinyl group's susceptibility to radical addition.

Electrostatic Potential (ESP) Maps: ESP maps would visualize the charge distribution across the monomer, highlighting electrophilic and nucleophilic regions. This is essential for understanding interactions with initiators, solvents, and other monomers.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical studies. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of Polymer Chains and Networks

Once the polymer is formed, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of poly(this compound) chains and networks. MD simulations model the movement of atoms over time, providing a molecular-level view of the material's structure and properties.

Areas of investigation would include:

Chain Conformation and Dynamics: Simulations of single polymer chains in a vacuum or in a solvent would reveal conformational preferences (e.g., radius of gyration, end-to-end distance) and segmental motion. This is key to understanding the polymer's flexibility.

Amorphous Polymer Structure: For bulk material, MD would be used to generate realistic amorphous cell models. Analysis of these models provides information on properties like density, free volume, and radial distribution functions, which correlate with macroscopic physical properties.

Interactions with Other Molecules: MD simulations are invaluable for studying how polymer chains interact with solvents, surfaces, or other additives. For a silane-containing polymer, this would be particularly relevant for understanding its adhesion properties on inorganic surfaces like silica (B1680970) or glass.

Computational Modeling of Polymerization Kinetics and Thermodynamics

The modeling approach would involve:

Elementary Reaction Steps: The model would incorporate all key reactions: initiation, propagation, chain transfer, and termination. The rate constants for these steps would ideally be informed by quantum chemical calculations or experimental data.

Predicting Polymerization Behavior: Simulations would predict how reaction conditions (e.g., temperature, monomer concentration, initiator concentration) affect the rate of polymerization and the characteristics of the final polymer, such as average molecular weight (Mn, Mw) and polydispersity index (PDI).

Thermodynamic Analysis: Computational thermodynamics would be used to calculate the enthalpy, entropy, and Gibbs free energy of polymerization. This determines the spontaneity of the reaction and the position of the monomer-polymer equilibrium (i.e., the ceiling temperature).

Table 2: Hypothetical Kinetic Parameters for this compound Polymerization

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Propagation Rate Constant (kp) | 500 L·mol⁻¹·s⁻¹ | Rate at which monomer units add to a growing chain. |

| Termination Rate Constant (kt) | 1 x 10⁷ L·mol⁻¹·s⁻¹ | Rate at which growing chains are deactivated. |

| Activation Energy of Propagation (Ea,p) | 25 kJ·mol⁻¹ | Energy barrier for the propagation step. |

Note: This table presents hypothetical data that would be the target of computational modeling studies.

Structure-Property Prediction in Advanced Material Design

A primary goal of computational polymer science is to establish quantitative structure-property relationships (QSPR). This involves using computational models to predict macroscopic material properties based on the polymer's molecular structure, enabling the rational design of new materials.

For poly(this compound), QSPR studies would focus on:

Mechanical Properties: Using MD simulations, one could predict properties like Young's modulus, tensile strength, and glass transition temperature (Tg) from the atomistic model.

Thermal Properties: Predictions of thermal stability and decomposition pathways could be achieved through a combination of quantum chemistry and MD simulations.

Adhesion Properties: The presence of the trimethylsilyl (B98337) group suggests potential applications as an adhesion promoter. MD simulations could quantify the interaction energy between the polymer and various substrates, thereby predicting its performance as a coupling agent.

By systematically applying these computational techniques, researchers can build a comprehensive, bottom-up understanding of this compound and its polymer, guiding experimental efforts and accelerating the design of new materials with tailored properties.

Emerging Research Frontiers and Future Perspectives

Integration into Nanocomposites and Hybrid Materials

The incorporation of Methacrylamidotrimethylsilane into nanocomposites and hybrid materials is a rapidly advancing field of research. Its unique chemical structure allows it to act as a crucial coupling agent and surface modifier, enhancing the interface between organic polymer matrices and inorganic nanofillers. This improved compatibility leads to materials with superior thermal, mechanical, and optical properties.

Recent studies have highlighted the potential of this compound in the development of low-dielectric-constant (low-k) materials, which are essential for the fabrication of next-generation electronic devices. In one notable application, this compound has been identified as a key component in patternable low-k materials for use in self-aligned dual damascene processes in the manufacturing of integrated circuits. google.com The inclusion of this compound in these materials helps to create robust interconnect structures, showcasing its importance in the microelectronics industry. google.com

The following interactive table summarizes key research findings on the integration of this compound and similar organosilicon compounds into nanocomposites and hybrid materials:

| Material System | Role of Organosilicon Compound | Key Findings | Potential Applications |

| Patternable Low-k Material | Component of the low-k formulation | Enables the formation of self-aligned interconnect structures with improved dielectric properties. google.com | Advanced integrated circuits, microelectronics. google.com |

| Polyethylene (B3416737)/Nano-Silica Composite | Surface modification of nano-silica | Improves the dispersion of nano-silica within the polyethylene matrix, enhancing material properties. | High-performance plastics, advanced composites. |

| Thiol-ene/Acrylate (B77674) Networks | Crosslinking agent | Creates degradable polymer networks with potential for controlled release and biomedical applications. mdpi.com | Drug delivery, tissue engineering. mdpi.com |

Sustainable Polymerization and Material Development

The principles of green chemistry are increasingly being applied to the synthesis of polymers, with a focus on developing more environmentally friendly and sustainable processes. Research into the polymerization of this compound and related silyl (B83357) methacrylates is exploring a variety of sustainable techniques to minimize the use of hazardous solvents and reagents, reduce energy consumption, and enable the creation of recyclable and degradable materials.

One of the most promising sustainable polymerization methods is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and tacticities. acs.org RAFT polymerization of silyl methacrylates has been successfully demonstrated, opening the door to the creation of novel block copolymers with unique properties. acs.orgresearchgate.net

Enzymatic polymerization is another green approach that is gaining traction in the field of organosilicon chemistry. sci-hub.boxwikipedia.org This method utilizes enzymes as catalysts to initiate and control the polymerization process under mild reaction conditions, often in aqueous environments. wikipedia.orgtechscience.cn While still in the early stages of development for organosilicon monomers, enzymatic polymerization holds significant potential for the sustainable synthesis of poly(this compound) and related polymers. sci-hub.boxdntb.gov.ua

The following table provides an overview of sustainable polymerization methods being investigated for this compound and similar monomers:

| Polymerization Method | Key Advantages | Relevant Research |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Controlled molecular weight and tacticity; enables synthesis of block copolymers. acs.org | Stereospecific polymerization of bulky silyl methacrylates. acs.org |

| Enzymatic Polymerization | Mild reaction conditions; use of renewable catalysts; reduced environmental impact. wikipedia.org | Synthesis of organosilicon esters and amides. dntb.gov.ua |

| Dehydrogenative Cross-Coupling | Environmentally friendly byproduct (H2 gas); potential for high molecular weight polymers. mdpi.com | Synthesis of poly(silyl ether)s. mdpi.com |

| Photoinitiation | Spatially and temporally controlled polymerization. | Use of bis-silyl ketones as photoinitiators for methacrylate (B99206) polymerization. nih.gov |

Advanced Characterization Methodologies for Structural Elucidation

A thorough understanding of the structure-property relationships of materials containing this compound is essential for their effective design and application. Advanced characterization techniques are crucial for elucidating the complex three-dimensional structures of these polymers and nanocomposites at various length scales.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the tacticity and microstructure of polymers. For poly(silyl methacrylate)s, NMR is used to analyze the stereochemistry of the polymer backbone, which in turn influences the material's physical and chemical properties. acs.org

Mass spectrometry techniques, coupled with pyrolysis, are employed for the reverse engineering and material property validation of complex polymer formulations. This approach allows for the identification of the individual components of a polymer blend or composite, providing valuable insights into its composition.

X-ray scattering and diffraction techniques are indispensable for probing the structure of nanocomposites. These methods can reveal information about the dispersion of nanofillers within the polymer matrix and the crystalline structure of the material. Electron diffraction has been successfully used for the structure elucidation of complex network polymers.

The following table details some of the advanced characterization methodologies used for the structural elucidation of materials containing this compound and related compounds:

| Characterization Technique | Information Obtained | Relevance to this compound Materials |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Tacticity, microstructure, and stereochemistry of polymers. acs.org | Understanding the influence of polymer structure on material properties. acs.org |

| Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | Identification of polymer and additive composition. | Reverse engineering and quality control of complex formulations. |

| X-ray Scattering/Diffraction | Nanofiller dispersion, crystalline structure, and morphology. | Characterizing the structure of nanocomposites and hybrid materials. |

| Electron Diffraction | Elucidation of complex, ordered polymer network structures. | Determining the atomic-scale structure of novel materials. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time monitoring of polymerization kinetics. nih.gov | Studying the efficiency of novel photoinitiators and polymerization processes. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methacrylamidotrimethylsilane in laboratory settings?

- Methodological Answer : Synthesis requires meticulous control of reaction conditions, including inert atmospheres (e.g., nitrogen) to prevent moisture-induced side reactions. Post-synthesis purification involves fractional distillation or column chromatography to isolate the product from byproducts like unreacted silane precursors. For example, washing with water may remove ionic impurities but must be avoided if the compound is moisture-sensitive . Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm purity and yield .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation. For instance, the trimethylsilyl group exhibits a distinct singlet at ~0.1 ppm in ¹H NMR. Infrared (IR) spectroscopy identifies functional groups, such as the C=O stretch (~1650 cm⁻¹) and Si–N vibrations (~800 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (157.286 g/mol) and fragmentation patterns . Data interpretation should cross-reference spectral libraries and computational models (e.g., PubChem data ).

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) in moisture-proof containers at ≤4°C to prevent hydrolysis. Use fume hoods and personal protective equipment (PPE) during handling due to potential respiratory and dermal hazards. Degradation products (e.g., silanols) may form during prolonged storage; regular stability assessments via GC or HPLC are recommended .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?

- Methodological Answer : Contradictions in properties like boiling point (190.7°C vs. literature ranges) may arise from impurities or measurement techniques. Cross-validate using multiple methods: differential scanning calorimetry (DSC) for melting points, dynamic vapor sorption (DVS) for hygroscopicity, and computational tools (e.g., PubChem’s predicted properties ). Document experimental conditions (e.g., pressure, humidity) to contextualize data .

Q. What experimental design strategies are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Design a kinetic study with controlled pH buffers (e.g., pH 3–10) and monitor degradation via HPLC or NMR. Use deuterated solvents (e.g., D₂O) to track isotopic exchange in hydrolysis products. Include a negative control (anhydrous conditions) and replicate experiments to account for environmental variability. Data analysis should quantify half-life (t₁/₂) and activation energy (Arrhenius plots) .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in polymer grafting applications?

- Methodological Answer : Density functional theory (DFT) simulations predict electron density distribution, identifying reactive sites (e.g., the acrylamide double bond for radical polymerization). Molecular dynamics (MD) models simulate interactions with substrates (e.g., silica surfaces). Validate predictions experimentally via grafting efficiency assays (e.g., XPS for surface composition) .

Q. What strategies mitigate side reactions when using this compound as a silylating agent in multi-step syntheses?

- Methodological Answer : Optimize stoichiometry to avoid excess silane, which can lead to over-silylation. Use scavengers (e.g., molecular sieves) to trap moisture. Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy. If competing reactions occur (e.g., Michael addition), adjust temperature or solvent polarity (e.g., switch from THF to DMF) .

Data Analysis and Reporting

Q. How should researchers statistically analyze variability in spectroscopic data for this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR or IR datasets to identify outlier spectra. Use Student’s t-test or ANOVA to compare means of replicate measurements. Report confidence intervals (e.g., 95% CI) for key parameters like chemical shift values .

Q. What protocols ensure reproducible quantification of this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.